Iohexol-d5

Description

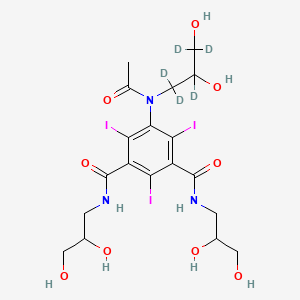

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHXOOBQLCIOLC-OPCJXEHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675994 | |

| Record name | iohexol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

826.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928623-33-0 | |

| Record name | iohexol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Iohexol-d5: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iohexol-d5, a deuterated analog of the radiographic contrast agent Iohexol. Its primary application in research is as a high-fidelity internal standard for the accurate quantification of Iohexol in biological matrices. This is particularly crucial for pharmacokinetic studies and the precise determination of the glomerular filtration rate (GFR), a key indicator of renal function.

Core Concepts: The Role of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is mass-distinct. This allows for the correction of variations in sample preparation, injection volume, and instrument response. This compound, being a stable isotope-labeled version of Iohexol, perfectly fulfills these criteria. The deuterium atoms increase the mass of the molecule without significantly altering its chemical and physical properties.

Chemical and Physical Properties

This compound shares a virtually identical chemical structure with Iohexol, with the exception of five deuterium atoms replacing five hydrogen atoms on the N-(2,3-dihydroxypropyl)acetamido side chain. This subtle modification results in a predictable mass shift, enabling its distinction from the unlabeled Iohexol in a mass spectrometer.

| Property | Value |

| Chemical Name | 5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |

| Molecular Formula | C₁₉H₂₁D₅I₃N₃O₉ |

| Molecular Weight | 826.17 g/mol |

| CAS Number | 928623-33-0 |

Primary Use in Research: Quantification of Iohexol for GFR Measurement

The most prominent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Iohexol in biological samples, typically plasma or serum. This is a critical component of determining the glomerular filtration rate (GFR), a measure of how well the kidneys are filtering waste from the blood.

The process involves administering a known dose of Iohexol to a subject and then measuring its concentration in blood samples taken at specific time points. The rate of Iohexol clearance from the plasma is directly related to the GFR. The inclusion of this compound in the analytical workflow ensures the high accuracy and precision required for clinical and research settings.

Experimental Protocols

Sample Preparation: Protein Precipitation

A common and effective method for preparing plasma or serum samples for LC-MS/MS analysis of Iohexol is protein precipitation.

Methodology:

-

To a 50 µL aliquot of the plasma or serum sample, add a known concentration of this compound solution (internal standard).

-

Add a protein precipitating agent, such as acetonitrile or a mixture of zinc sulfate and methanol.

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The supernatant containing Iohexol and this compound is then injected into an LC-MS/MS system for separation and detection.

Typical Chromatographic Conditions:

| Parameter | Example Value |

| LC System | UHPLC system (e.g., Thermo Vanquish) |

| Column | Reversed-phase C18 or C8 column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A gradient elution is typically used to ensure good separation and peak shape. |

| Retention Time | The retention time for both Iohexol and this compound is typically around 2.71 minutes, demonstrating their co-elution.[1] |

Mass Spectrometry Parameters:

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Iohexol | 821.9 | 803.7 |

| This compound | Not publicly available, but would be approximately 826.9 | To be determined experimentally |

Note on this compound MRM Transition: The specific product ion for this compound is not consistently reported in publicly available literature. However, it can be readily determined experimentally.

Methodology for Determining the MRM Transition of this compound:

-

Infuse a standard solution of this compound directly into the mass spectrometer.

-

Perform a full scan (Q1 scan) to identify the precursor ion, which will be the protonated molecule [M+H]⁺, approximately m/z 826.9.

-

Select the precursor ion in Q1 and perform a product ion scan (MS2) to identify the most abundant and stable fragment ions.

-

The most intense and specific fragment ion will be selected as the product ion for the MRM transition.

Data Presentation

The following tables summarize key quantitative data for a typical LC-MS/MS method for Iohexol quantification using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Iohexol | 821.9 | 803.7 |

| This compound | ~826.9 | Experimentally Determined |

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value |

| Retention Time | ~2.71 min[1] |

| Linearity Range | 1 - 500 µg/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 5% |

| Accuracy (% bias) | Within ±15% |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL |

Mandatory Visualizations

Caption: Workflow for GFR measurement using Iohexol and this compound.

Caption: Principle of using a stable isotope-labeled internal standard.

References

The Role of Iohexol-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Iohexol-d5 as an internal standard in the bioanalytical quantification of Iohexol. This document provides a comprehensive overview of the underlying principles, experimental protocols, and performance data to support its use in research and drug development.

Core Concept: The Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS) . In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample containing the native analyte (Iohexol) before sample processing and analysis.

This compound is an ideal internal standard for Iohexol quantification due to the following key characteristics:

-

Chemical and Physical Similarity: this compound is structurally and chemically identical to Iohexol, with the only difference being the substitution of five hydrogen atoms with deuterium atoms. This subtle mass difference makes it distinguishable by a mass spectrometer but ensures that it behaves virtually identically to the native analyte during all stages of sample preparation and analysis, including extraction, chromatography, and ionization.

-

Co-elution: During liquid chromatography (LC), Iohexol and this compound co-elute, meaning they have the same retention time. This is a critical feature as it ensures that both compounds are subjected to the same matrix effects at the same time, which can influence ionization efficiency in the mass spectrometer's source.

-

Correction for Variability: By measuring the ratio of the mass spectrometric response of the native analyte to that of the stable isotope-labeled internal standard, any variations that occur during the analytical process can be effectively normalized. This includes inconsistencies in sample volume, extraction efficiency, injection volume, and instrument response. The stable isotope dilution technique is considered the gold standard for quantitative analysis in mass spectrometry due to its ability to provide high accuracy and precision.[1][2][3]

The fundamental principle is that any loss or variation experienced by the native Iohexol during the analytical workflow will be mirrored by an equivalent loss or variation in the this compound internal standard. Therefore, the ratio of their signals remains constant, allowing for highly accurate and precise quantification of the Iohexol concentration in the original sample.

Quantitative Performance Data

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Iohexol has been extensively validated. The following tables summarize key performance parameters from published studies, demonstrating the robustness and reliability of this approach.

Table 1: Linearity and Sensitivity of Iohexol Quantification using this compound

| Parameter | Value | Reference |

| Linearity Range | 7.7 - 2000.0 µg/mL | |

| Lower Limit of Quantification (LLOQ) | 7.7 µg/mL | |

| Limit of Detection (LOD) | 3.0 µg/mL | |

| Correlation Coefficient (r²) | >0.99 |

Table 2: Accuracy and Precision of Iohexol Quantification using this compound

| Quality Control (QC) Level | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (% Deviation from Nominal) | Reference |

| Low | <6% | <6% | Within 5% | |

| Medium | <6% | <6% | Within 5% | |

| High | <6% | <6% | Within 5% |

Table 3: Recovery and Matrix Effect for Iohexol Quantification using this compound

| Parameter | Finding | Reference |

| Recovery | Not significantly impacted by the use of an isotope-labeled internal standard. | |

| Matrix Effect | Not significant; compensated for by the co-eluting internal standard. |

Experimental Protocols

The following sections provide a detailed methodology for the quantification of Iohexol in biological matrices using this compound as an internal standard, based on established LC-MS/MS methods.

Sample Preparation

A robust and reproducible sample preparation protocol is crucial for accurate bioanalysis. The most common method for plasma or serum samples is protein precipitation.

-

Aliquoting: Transfer a precise volume (e.g., 50 µL) of the biological sample (plasma or serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known volume and concentration of the this compound internal standard solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a precipitating agent, typically acetonitrile or methanol, to the sample. A common ratio is 3:1 or 4:1 (precipitating agent to sample volume).

-

Vortexing: Vortex the mixture vigorously for a set period (e.g., 30 seconds) to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis, being cautious not to disturb the protein pellet.

-

Dilution (Optional): Depending on the expected concentration of Iohexol, the supernatant may be further diluted with a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is typically performed using a reversed-phase column to achieve good peak shape and resolution for Iohexol.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or C8 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with a small percentage of an additive like formic acid (e.g., 0.1%) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with a small percentage of an additive like formic acid (e.g., 0.1%).

-

Gradient Elution: A gradient elution is typically employed to ensure efficient separation and a short run time. The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B is increased.

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

-

Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reduce viscosity.

-

Injection Volume: A small volume of the prepared sample (e.g., 5 µL) is injected onto the column.

Mass Spectrometry Conditions

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Iohexol and this compound.

-

Iohexol: For example, m/z 821.9 → 639.9

-

This compound: For example, m/z 827.0 → 645.0

-

-

Instrument Parameters: Source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and collision gas) are optimized to achieve the best signal intensity for both analytes.

Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.

Caption: Experimental workflow for Iohexol quantification.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Commercial Suppliers and Technical Guide for Iohexol-d5 in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical specifications of Iohexol-d5, a deuterated internal standard crucial for accurate quantification of the X-ray contrast agent Iohexol. The primary application of this compound is in the precise measurement of Glomerular Filtration Rate (GFR), a key indicator of renal function, which is of paramount importance in clinical research and drug development. This document details the commercial suppliers, technical data, and relevant experimental protocols for the utilization of this compound.

Commercial Availability of this compound

This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The selection of a supplier may depend on factors such as purity requirements, available pack sizes, and lot-specific analytical data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes |

| Santa Cruz Biotechnology | 928623-33-0 | C₁₉H₂₁D₅I₃N₃O₉ | 826.17 | Lot-specific | 1 mg, 5 mg |

| MedChemExpress | 928623-33-0 | C₁₉H₂₁D₅I₃N₃O₉ | 826.17 | ≥99.97% (Isotopic Purity) | 1 mg, 5 mg, 10 mg |

| Cayman Chemical | 928623-33-0 | C₁₉H₂₁D₅I₃N₃O₉ | 826.2 | ≥99% deuterated forms (d₁-d₅) | 1 mg |

| Artis Standards | 928623-33-0 | C₁₉H₂₁D₅I₃N₃O₉ | 826.17 | >95% (By HPLC) | Inquire |

| US Biological Life Sciences | 928623-33-0 | C₁₉H₂₁D₅I₃N₃O₉ | 826.17 | >95% | 1 mg |

Technical Data and Specifications

The stability and solubility of this compound are critical considerations for its use as an internal standard in quantitative assays.

| Parameter | MedChemExpress | Cayman Chemical |

| Appearance | White to off-white solid | A solid |

| Storage (Powder) | -20°C for 3 years | -20°C |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | ≥ 4 years at -20°C |

| Solubility | DMSO: 50 mg/mL | Methanol: slightly soluble, Water: slightly soluble |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of iohexol in biological matrices, most commonly for the determination of GFR.

Protocol for Glomerular Filtration Rate (GFR) Measurement using Iohexol

This protocol outlines the clinical procedure for GFR determination using iohexol plasma clearance.

1. Patient Preparation:

-

Patients should be well-hydrated.

-

A baseline blood sample is collected before iohexol administration to check for interfering substances.[1]

2. Iohexol Administration:

-

A precise dose of iohexol (e.g., 5 mL of Omnipaque™ 300 mg I/mL) is administered intravenously.[1][2] The exact dose can be verified by weighing the syringe before and after injection.

3. Blood Sampling:

-

The timing of blood sample collection is crucial and depends on the estimated GFR (eGFR).[2]

-

For accurate GFR determination in patients with severely reduced renal function, later sampling times (up to 72 hours) may be necessary.[1]

4. Sample Handling:

-

Blood samples are collected in appropriate tubes (e.g., serum or heparinized plasma).

-

Plasma or serum is separated by centrifugation and stored frozen at -20°C or lower until analysis.

Protocol for Iohexol Quantification by LC-MS/MS using this compound Internal Standard

This protocol details the analytical procedure for measuring iohexol concentrations in plasma or serum samples.

1. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of patient serum/plasma, add a specific volume of the this compound internal standard solution.[3]

-

Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the sample volume.[3]

-

Vortex the samples to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube. The supernatant can be dried under a stream of nitrogen and reconstituted in the mobile phase or diluted further before injection into the LC-MS/MS system.[3]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C8 or C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transition for Iohexol: m/z 821.9 → 803.9 (quantifier) and other confirmatory transitions.

-

MRM Transition for this compound: m/z 827.0 → 809.0 (or other appropriate fragment depending on the deuteration pattern).

-

-

4. Data Analysis and GFR Calculation:

-

A calibration curve is generated by plotting the ratio of the peak area of iohexol to the peak area of this compound against the concentration of iohexol standards.

-

The concentration of iohexol in the patient samples is determined from the calibration curve.

-

The GFR is calculated from the iohexol concentrations at the different time points using a one- or two-compartment pharmacokinetic model. The area under the plasma concentration-time curve (AUC) is used to calculate the clearance of iohexol, which represents the GFR.[2]

Visualizations

The following diagrams illustrate the key workflows involving the use of this compound for GFR measurement and its relevance in the drug development process.

Caption: Workflow for GFR measurement using iohexol and LC-MS/MS with this compound.

Caption: The role of GFR assessment in the drug development process.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. Quantification of Iohexol in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Iohexol Serum Clearance by LC-MS/MS with Isotopically Labeled Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

The Indispensable Role of Deuterated Standards in Bioanalysis: A Technical Guide

In the landscape of modern bioanalysis, achieving accurate and reproducible quantification of analytes within complex biological matrices is paramount. This technical guide delves into the critical role of deuterated internal standards, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their application, benefits, and the underlying principles that make them the gold standard in quantitative bioanalytical assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS).

The Foundation of Reliable Bioanalysis: Internal Standards

The inherent variability of bioanalytical methods, stemming from sample preparation, instrument performance, and matrix effects, necessitates the use of an internal standard (IS). An ideal IS is a compound that behaves chemically and physically as similarly as possible to the analyte of interest but is distinguishable by the analytical instrument. The IS is added at a known concentration to every sample, calibrator, and quality control sample, allowing for the normalization of the analyte's response. This process corrects for variations in extraction efficiency, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the analytical method.

Why Deuterated Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the most effective. Deuteration involves the substitution of one or more hydrogen atoms in the analyte molecule with its heavier isotope, deuterium (²H). This substitution results in a compound that is chemically almost identical to the analyte but has a different mass.

The key advantages of using deuterated standards include:

-

Similar Physicochemical Properties: Deuterated standards exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies to their non-deuterated counterparts. This co-elution is crucial for effective compensation of matrix effects.

-

Mass Spectrometric Distinction: Despite their chemical similarity, the mass difference allows for easy differentiation by a mass spectrometer, enabling simultaneous measurement of both the analyte and the internal standard.

-

Minimization of Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a major challenge in bioanalysis. Because the deuterated IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte peak area to the IS peak area remains constant, leading to more accurate quantification.

Quantitative Insights: The Impact of Deuterated Standards

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following table summarizes the typical performance enhancements observed when employing a deuterated IS compared to an analog (structurally similar) IS or external calibration.

| Parameter | External Calibration | Analog Internal Standard | Deuterated Internal Standard |

| Accuracy (% Bias) | ±20-50% | ±10-20% | ±5-15% |

| Precision (%RSD) | >15% | <15% | <10% |

| Matrix Effect Variability | High | Moderate | Low |

| Extraction Recovery Variability | High | Moderate | Low |

Data presented are generalized values from typical bioanalytical method validation studies and may vary depending on the specific analyte, matrix, and analytical method.

Experimental Workflow: Bioanalysis with Deuterated Standards

The following workflow outlines the key steps in a typical bioanalytical assay utilizing deuterated internal standards.

Caption: Bioanalytical workflow using deuterated internal standards.

Detailed Experimental Protocol:

A generalized protocol for the quantification of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS is provided below.

1. Preparation of Stock Solutions:

- Prepare a 1 mg/mL stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

- Serially dilute the analyte stock solution with blank biological matrix (e.g., drug-free human plasma) to prepare calibration standards at a minimum of six concentration levels.

- Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

3. Sample Preparation (Protein Precipitation):

- To 50 µL of each calibrator, QC, and unknown sample in a 96-well plate, add 10 µL of the deuterated internal standard working solution (at a fixed concentration).

- Vortex mix for 30 seconds.

- Add 200 µL of cold acetonitrile to precipitate proteins.

- Vortex mix for 2 minutes.

- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean 96-well plate for analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient might run from 5% B to 95% B over 3 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Optimize specific precursor ion to product ion transitions for both the analyte and the deuterated internal standard.

5. Data Processing:

- Integrate the chromatographic peaks for the analyte and the deuterated IS.

- Calculate the peak area ratio of the analyte to the IS for all samples.

- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. A linear regression with a 1/x² weighting is commonly used.

- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Considerations and Best Practices

While deuterated standards are highly effective, several factors must be considered to ensure their proper use:

-

Isotopic Purity: The deuterated standard should have high isotopic purity to prevent contribution to the analyte signal.

-

Stability of Deuterium Label: The deuterium atoms should be placed in a position on the molecule where they are not susceptible to exchange under analytical conditions.

-

Absence of Cross-Talk: The MRM transitions for the analyte and the IS should be chosen to avoid any interference or "cross-talk" between the two channels.

Logical Relationship: The Principle of Isotope Dilution Mass Spectrometry

The use of deuterated standards in LC-MS is an application of the isotope dilution mass spectrometry (IDMS) principle, which is considered a primary (or reference) measurement method.

Caption: Principle of Isotope Dilution Mass Spectrometry.

This principle relies on the addition of a known amount of an isotopically enriched standard to a sample containing an unknown amount of the analyte. By measuring the ratio of the two species by mass spectrometry, the initial concentration of the analyte can be accurately determined, irrespective of sample loss during preparation and analysis.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis. Their ability to mimic the behavior of the analyte while being distinguishable by mass spectrometry provides a robust solution for mitigating the challenges of matrix effects and experimental variability. The adoption of deuterated standards, in conjunction with the principles of isotope dilution mass spectrometry, has become a cornerstone of high-quality, regulatory-compliant bioanalytical method development, ensuring the generation of accurate and reliable data in drug discovery, development, and clinical diagnostics.

The Cornerstone of Quantitative Proteomics: An In-depth Guide to Isotopic Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, the ability to precisely quantify changes in protein abundance is paramount. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for these investigations, with isotopic labeling standing out as a robust and accurate strategy for relative and absolute quantification. This technical guide delves into the core principles, experimental workflows, and data interpretation of the most prevalent isotopic labeling techniques, providing a comprehensive resource for both new and experienced researchers.

Core Principles of Isotopic Labeling

Isotopic labeling in quantitative proteomics involves the incorporation of stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides.[1] This creates a mass-shifted counterpart to the naturally abundant "light" version of the molecule.[1] When samples are mixed and analyzed by mass spectrometry, the chemically identical light and heavy forms are distinguishable by their mass-to-charge ratio (m/z). The relative signal intensities of these isotopic pairs directly correspond to the relative abundance of the protein or peptide in the original samples.[2]

This approach significantly improves quantitative accuracy by allowing for the combination of samples at an early stage, minimizing experimental variability that can arise from separate sample processing and analysis.[3] Isotopic labeling strategies can be broadly categorized into two main approaches based on the stage at which quantification is performed: MS1-level and MS2-level quantification.

-

MS1-Level Quantification: In this approach, distinct mass differences are introduced to peptides from different samples. Quantification is achieved by comparing the peak intensities or areas of these differentially labeled peptides in the initial mass scan (MS1).[4] Metabolic labeling techniques like SILAC are prime examples of this strategy.

-

MS2-Level Quantification: This method utilizes isobaric tags, which have the same nominal mass but contain different isotopic compositions in their reporter and balancer groups.[5] Peptides from different samples are labeled with these tags. In the MS1 scan, all labeled peptides appear as a single peak. Upon fragmentation (MS/MS), the reporter ions are released, and their relative intensities are used for quantification.[6] Techniques like TMT and iTRAQ fall into this category.

Key Isotopic Labeling Techniques: A Comparative Overview

Several isotopic labeling techniques have been developed, each with its own set of advantages and ideal applications. The three most widely adopted methods are Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) |

| Labeling Strategy | Metabolic labeling in vivo | Chemical labeling of peptides in vitro | Chemical labeling of peptides in vitro |

| Quantification Level | MS1 | MS2 | MS2 |

| Multiplexing Capacity | Typically 2-plex or 3-plex | Up to 18-plex | 4-plex and 8-plex |

| Advantages | - High accuracy and precision due to early sample mixing.[3]- In vivo labeling closely mimics physiological conditions.[7]- Low experimental variability. | - High multiplexing capability increases throughput.[8]- Reduced sample complexity at the MS1 level.[9] | - Well-established with a long history of use.[10]- Good for comparing multiple conditions simultaneously.[11] |

| Limitations | - Limited to cell culture systems.[5]- Requires complete incorporation of labeled amino acids.[12]- Lower multiplexing capacity. | - Potential for ratio compression due to co-isolation of interfering ions.[13]- Higher cost per sample for reagents. | - Lower multiplexing capacity compared to the latest TMT reagents.[14]- Can also be affected by ratio compression. |

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining reliable and reproducible quantitative proteomics data. Below are step-by-step methodologies for the three key labeling techniques.

SILAC Experimental Protocol

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique.

Materials:

-

SILAC-grade cell culture medium deficient in specific amino acids (e.g., L-lysine and L-arginine)

-

"Light" (normal) L-lysine and L-arginine

-

"Heavy" (e.g., ¹³C₆-¹⁵N₂-L-lysine and ¹³C₆-¹⁵N₄-L-arginine) isotopically labeled amino acids

-

Dialyzed fetal bovine serum (FBS)

-

Standard cell culture reagents and equipment

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Trypsin (mass spectrometry grade)

-

Reagents for reduction and alkylation (DTT and iodoacetamide)

Procedure:

-

Cell Culture Adaptation:

-

Culture two populations of cells. One population is grown in "light" medium supplemented with normal amino acids, while the other is grown in "heavy" medium containing the isotopically labeled amino acids.[12]

-

Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.[5]

-

-

Experimental Treatment:

-

Once full incorporation is confirmed (typically via a small-scale mass spectrometry analysis), apply the experimental conditions to the respective cell populations.

-

-

Cell Harvesting and Lysis:

-

Harvest the "light" and "heavy" labeled cells separately.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using an appropriate lysis buffer.

-

-

Protein Digestion:

-

Quantify the total protein concentration.

-

Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Sample Cleanup and Mass Spectrometry Analysis:

-

Desalt the peptide mixture using a C18 StageTip or equivalent.

-

Analyze the peptides by LC-MS/MS.

-

TMT Experimental Protocol

Tandem Mass Tag (TMT) labeling is a widely used chemical labeling method for high-throughput quantitative proteomics.

Materials:

-

TMT labeling reagents (e.g., TMTpro™ 16plex Label Reagent Set)

-

Anhydrous acetonitrile

-

Hydroxylamine (5%)

-

Triethylammonium bicarbonate (TEAB) buffer

-

Protein extracts from different samples

-

Trypsin (mass spectrometry grade)

-

Reagents for reduction and alkylation (DTT and iodoacetamide)

Procedure:

-

Protein Extraction and Digestion:

-

Extract proteins from each sample and quantify the protein concentration.

-

Take an equal amount of protein from each sample (typically 25-100 µg).[6]

-

Reduce and alkylate the proteins.

-

Digest the proteins with trypsin to generate peptides.

-

-

Peptide Labeling:

-

Resuspend the dried peptide pellets in TEAB buffer.

-

Reconstitute the TMT label reagents in anhydrous acetonitrile.

-

Add the appropriate TMT label reagent to each peptide sample and incubate for 1 hour at room temperature.

-

-

Quenching and Sample Pooling:

-

Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.

-

Combine all labeled samples into a single tube.

-

-

Sample Cleanup and Fractionation:

-

Desalt the pooled peptide mixture.

-

For complex samples, it is highly recommended to fractionate the peptides using techniques like high-pH reversed-phase chromatography to increase proteome coverage.[13]

-

-

Mass Spectrometry Analysis:

-

Analyze each fraction by LC-MS/MS.

-

iTRAQ Experimental Protocol

isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is another popular isobaric tagging method.

Materials:

-

iTRAQ Reagent kit (4-plex or 8-plex)

-

Isopropanol

-

Protein extracts from different samples

-

Trypsin (mass spectrometry grade)

-

Reagents for reduction and alkylation

Procedure:

-

Protein Digestion:

-

Extract and quantify proteins from each sample.

-

Reduce, alkylate, and digest the proteins with trypsin.[11]

-

-

Peptide Labeling:

-

Resuspend the peptide samples in the dissolution buffer provided in the kit.

-

Add the iTRAQ labeling reagents (dissolved in isopropanol) to their respective peptide samples and incubate at room temperature.[11]

-

-

Sample Pooling and Cleanup:

-

Combine the labeled peptide samples into a single tube.

-

Desalt the combined peptide mixture.

-

-

Fractionation and Mass Spectrometry Analysis:

-

Fractionate the peptide mixture to reduce complexity.

-

Analyze the fractions by LC-MS/MS.

-

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpretation and communication of results. The following tables provide examples of how to structure quantitative proteomics data.

Quantitative Data Tables

Table 1: Example of SILAC Quantitative Data

| Protein Accession | Gene Symbol | Description | H/L Ratio | log₂(H/L) | p-value |

| P02768 | ALB | Serum albumin | 1.05 | 0.07 | 0.85 |

| P68871 | HBB | Hemoglobin subunit beta | 2.15 | 1.10 | 0.02 |

| Q9Y6K9 | PARK7 | Parkinson disease protein 7 | 0.48 | -1.06 | 0.01 |

| P08670 | VIM | Vimentin | 1.20 | 0.26 | 0.34 |

H/L Ratio: Ratio of the abundance of the heavy-labeled protein to the light-labeled protein.

Table 2: Example of TMT Quantitative Data (6-plex)

| Protein Accession | Gene Symbol | Description | TMT-126 | TMT-127 | TMT-128 | TMT-129 | TMT-130 | TMT-131 | Fold Change (Condition 2 vs 1) | p-value |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 1.05 | 1.01 | 2.05 | 2.10 | 2.08 | 2.04 | 0.001 |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.98 | 1.01 | 0.99 | 0.52 | 0.49 | 0.51 | 0.51 | 0.005 |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.03 | 0.97 | 1.00 | 1.02 | 0.98 | 1.01 | 1.00 | 0.95 |

TMT channels represent different samples or conditions.

Table 3: Example of iTRAQ Quantitative Data (4-plex)

| Protein Accession | Gene Symbol | Description | iTRAQ-114 | iTRAQ-115 | iTRAQ-116 | iTRAQ-117 | Ratio (115/114) | Ratio (116/114) | Ratio (117/114) |

| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 1.00 | 1.95 | 0.98 | 0.55 | 1.95 | 0.98 | 0.55 |

| P10636-8 | TFRC | Transferrin receptor protein 1 | 1.00 | 1.02 | 2.50 | 1.01 | 1.02 | 2.50 | 1.01 |

| Q16658 | ANXA1 | Annexin A1 | 1.00 | 0.75 | 1.50 | 1.20 | 0.75 | 1.50 | 1.20 |

iTRAQ channels represent different samples or conditions, with one often serving as a reference.

Visualization of Workflows and Pathways

Visualizing experimental workflows and biological pathways aids in understanding the complex processes involved in quantitative proteomics.

Conclusion

Isotopic labeling techniques are indispensable tools in quantitative mass spectrometry, offering high accuracy, precision, and increasing throughput for the comprehensive analysis of proteomes. The choice between metabolic labeling with SILAC and chemical labeling with TMT or iTRAQ depends on the specific research question, sample type, and desired level of multiplexing. By following standardized experimental protocols and employing clear data presentation strategies, researchers can confidently uncover the dynamic changes within the proteome, driving new discoveries in basic biology and accelerating the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 7. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 8. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 9. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]

- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

The Stability of Iohexol-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical stability of Iohexol-d5. Given the limited availability of direct stability studies on the deuterated form, this document leverages extensive data on Iohexol, providing a robust and scientifically justified framework for understanding the stability profile of this compound. The enhanced stability of deuterated compounds due to the kinetic isotope effect suggests that the stability of this compound is at least comparable to, and likely exceeds, that of Iohexol.

Introduction to this compound and its Stability

This compound is the deuterated analog of Iohexol, a widely used non-ionic, water-soluble X-ray contrast agent. The replacement of five hydrogen atoms with deuterium atoms in the N-acetyl-2,3-dihydroxypropylamino side chain is primarily for its use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Iohexol.

The inherent chemical stability of a molecule is a critical parameter in drug development and formulation. While specific forced degradation studies on this compound are not extensively published, the principles of isotopic labeling provide a strong basis for assessing its stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can lead to a slower rate of metabolic degradation and potentially enhanced chemical stability under certain stress conditions. Therefore, the stability data for Iohexol can be considered a conservative proxy for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 5-[acetyl(2,3-dihydroxypropyl-d5)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide |

| Molecular Formula | C₁₉H₂₁D₅I₃N₃O₉ |

| Molecular Weight | 826.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in methanol and water |

Long-Term and Accelerated Stability Data

While comprehensive stability data for this compound is limited, supplier specifications provide an indication of its long-term stability under recommended storage conditions. For Iohexol, extensive stability testing has been conducted as part of its regulatory approval process.

Table 1: Summary of this compound and Iohexol Stability Data

| Compound | Condition | Duration | Observation |

| This compound | -20°C | ≥ 4 years | Stable as a solid[1] |

| This compound (in solution) | -80°C | 6 months | Stable in solvent |

| -20°C | 1 month | Stable in solvent | |

| Iohexol (Oral Solution) | 25°C / 60% RH (Long-term) | 9 months | Stable |

| 40°C / 75% RH (Accelerated) | 6 months | Stable | |

| Iohexol (in human EDTA plasma) | Room temperature | 9 weeks | Stable[2] |

| 4°C | 9 weeks | Stable[2] | |

| 37°C | 9 weeks | Stable[2] | |

| 37°C with daily 2-hour exposure to 55°C | 9 weeks | Stable[2] | |

| Iohexol (reconstituted in water, apple juice, Gatorade) | Ambient room temperature | 72 hours | Chemically stable |

| Refrigerated (5 ± 3°C) | 72 hours | Chemically stable |

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific data for this compound is unavailable, studies on Iohexol under various stress conditions provide insight into its degradation pathways. The degradation products of this compound are expected to be analogous to those of Iohexol.

Table 2: Summary of Forced Degradation Conditions for Iodinated Contrast Media (Applicable to this compound)

| Stress Condition | Typical Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours | Hydrolysis of amide bonds |

| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours | Hydrolysis of amide bonds, potential for deiodination |

| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of alcohol groups, potential for deiodination |

| Thermal Degradation | Dry heat at >100°C or in solution at elevated temperatures | General decomposition |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation, potential for deiodination |

Based on studies of Iohexol degradation in environmental contexts, which often involve advanced oxidation processes, the following degradation pathways can be postulated under forced degradation conditions.

Caption: Potential degradation pathways of this compound under forced degradation conditions.

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are crucial for reproducible results. The following protocols are based on established guidelines for stability testing and methods reported for Iohexol.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Experimental workflow for a forced degradation study of this compound.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the method of choice.

Table 3: Example of a Stability-Indicating HPLC Method for Iohexol

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized to separate Iohexol from its impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

| Internal Standard | For Iohexol analysis, this compound is commonly used |

Conclusion

The physical and chemical stability of this compound is expected to be excellent, supported by the inherent stability of deuterated compounds and the extensive stability data available for Iohexol. This technical guide provides a comprehensive overview of the stability profile of this compound, leveraging available data and established scientific principles. For definitive stability data, forced degradation studies specifically on this compound are recommended. The experimental protocols and potential degradation pathways outlined herein provide a solid foundation for such investigations. Researchers and drug development professionals can use this guide to inform formulation development, analytical method validation, and regulatory submissions involving this compound.

References

Methodological & Application

Application Notes and Protocols for Iohexol Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation of plasma samples for the quantitative analysis of Iohexol. This document outlines various techniques, including protein precipitation and solid-phase extraction, to ensure accurate and reliable results for pharmacokinetic studies, glomerular filtration rate (GFR) assessment, and other research applications.

Introduction

Iohexol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging. Its pharmacokinetic profile, particularly its clearance from plasma, is a valuable tool for the determination of GFR, a key indicator of renal function. Accurate quantification of iohexol in plasma is therefore crucial for clinical and research purposes. This document details established sample preparation methodologies, presenting their protocols and performance data to guide the selection of the most appropriate technique for your analytical needs.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix, such as proteins and phospholipids, which can adversely affect the performance of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The most common methods for iohexol analysis are protein precipitation and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate the proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation for subsequent analysis.

Acetonitrile is a widely used and effective protein precipitating agent.

Experimental Protocol:

-

Allow plasma samples to thaw to room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (a 1:3 plasma to solvent ratio).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing iohexol and transfer it to a clean tube or a well plate for analysis.

Workflow for Acetonitrile Precipitation

Caption: Workflow of the acetonitrile protein precipitation method.

Methanol is another organic solvent commonly used for protein precipitation.

Experimental Protocol:

-

Thaw plasma samples to room temperature and vortex.

-

To 50 µL of plasma, add 150 µL of cold methanol (1:3 ratio).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant for analysis.

Workflow for Methanol Precipitation

Caption: Workflow of the methanol protein precipitation method.

Perchloric acid is an effective deproteinizing agent, often used in clinical chemistry.

Experimental Protocol:

-

Thaw plasma samples to room temperature and vortex.

-

To 100 µL of plasma, add 100 µL of 0.6 M perchloric acid (1:1 ratio).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully collect the supernatant for analysis.

Workflow for Perchloric Acid Precipitation

Caption: Workflow of the perchloric acid protein precipitation method.

A mixture of organic solvents can also be utilized for protein precipitation.

Experimental Protocol:

-

Prepare the precipitating reagent: a mixture of acetonitrile, ethanol, and water in a 60:38.4:1.6 (v/v/v) ratio.

-

To 400 µL of plasma, add 400 µL of the precipitating reagent (1:1 ratio).

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

Workflow for Acetonitrile-Ethanol-Water Precipitation

Caption: Workflow of the mixed solvent protein precipitation method.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For a polar compound like iohexol, a reversed-phase sorbent such as Oasis HLB (Hydrophilic-Lipophilic Balanced) is a suitable choice.

Experimental Protocol (General guideline using Oasis HLB):

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of water.

-

Loading: Dilute the plasma sample (e.g., 1:1 with water or a weak buffer) and load it onto the cartridge.

-

Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

-

Elution: Elute the iohexol from the cartridge with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Workflow for Solid-Phase Extraction

Caption: General workflow for Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance data for the described protein precipitation methods based on published literature. Direct comparative data for SPE specifically for iohexol is limited; therefore, a general comparison is provided.

| Parameter | Acetonitrile Precipitation | Methanol Precipitation | Perchloric Acid Precipitation | Acetonitrile-Ethanol-Water Precipitation | Solid-Phase Extraction (General) |

| Recovery | 53.1–64.2% | Generally lower than ACN | >95% | >95% | Generally high (>80%), method dependent |

| Accuracy | 101.3–102.1% | Method dependent | >92% | 89.0–108.4% | High, method dependent |

| Precision (CV%) | <3.4% | Method dependent | <3.7% (Intra-day), <3.6% (Inter-day) | <5.1% (Intra-day), <8.6% (Inter-day) | Typically low (<15%) |

| Linearity (µg/mL) | 1–500 | Method dependent | 10–750 | 10–1500 | Wide dynamic range |

| LLOQ (µg/mL) | 1 | Method dependent | 10 | 10 | Low, can be improved by concentration |

| Matrix Effect | Trivial (-3.4 to -1.3%) | Can be significant | Method dependent | Not explicitly reported | Generally lower than PPT |

| Simplicity | High | High | High | High | Moderate |

| Cost | Low | Low | Low | Low | Higher than PPT |

| Throughput | High | High | High | High | Lower than PPT (can be automated) |

Note: The performance of each method can vary depending on the specific laboratory conditions, instrumentation, and the exact protocol followed. The data presented is for comparative purposes and is based on available literature.

Conclusion

The choice of sample preparation technique for iohexol analysis in plasma depends on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, throughput, and available resources.

-

Protein precipitation , particularly with acetonitrile, offers a simple, rapid, and cost-effective method suitable for high-throughput analysis, demonstrating good accuracy and precision with minimal matrix effects in some reported methods.

-

Solid-phase extraction provides cleaner extracts, which can lead to reduced matrix effects and potentially improved sensitivity. While more labor-intensive and costly than protein precipitation, it can be advantageous for methods requiring very low limits of quantification or when matrix interference is a significant issue.

It is recommended that each laboratory validates the chosen sample preparation method according to their specific analytical requirements and regulatory guidelines.

Application Note and Protocol for Protein Precipitation of Serum Samples with Iohexol-d5 for LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the precipitation of proteins from serum samples using an organic solvent, a crucial step for preparing samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proper sample preparation is essential for accurate and reproducible quantification of small molecules in complex biological matrices. This protocol is specifically tailored for the analysis of Iohexol, a nonradioactive contrast medium, using its deuterated stable isotope, Iohexol-d5, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1][2] This method is particularly relevant for pharmacokinetic studies and the determination of glomerular filtration rate (GFR) in clinical and research settings.[1][2][3][4]

Protein precipitation is a widely used technique due to its simplicity, speed, and efficiency in removing the majority of proteins from the sample, which can interfere with the analysis and damage the LC column.[5] Acetonitrile is a common and effective solvent for this purpose, as it efficiently precipitates proteins while keeping small molecules, like Iohexol, in solution.

Experimental Protocol

This protocol outlines the necessary steps for the protein precipitation of serum samples prior to the quantification of Iohexol using LC-MS/MS with this compound as an internal standard.

Materials:

-

Serum samples

-

This compound (internal standard) solution of known concentration

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Microcentrifuge

-

Calibrated pipettes and tips

-

96-well collection plate (optional, for high-throughput processing)

-

LC-MS/MS system

Procedure:

-

Sample Thawing: If serum samples are frozen, thaw them completely at room temperature or in a water bath set to room temperature. Once thawed, vortex the samples gently to ensure homogeneity.

-

Internal Standard Spiking: To each 100 µL of serum sample in a microcentrifuge tube, add a specific volume (e.g., 10 µL) of the this compound internal standard working solution. The concentration of the internal standard should be optimized based on the expected concentration range of Iohexol in the samples.

-

Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to each serum sample containing the internal standard. The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration shell of the proteins, leading to their precipitation.

-

Vortexing: Immediately after adding the acetonitrile, cap the tubes and vortex them vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Incubation (Optional): For optimal protein precipitation, the samples can be incubated at -20°C for 20 minutes. However, for many applications, this step may not be necessary.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully aspirate the supernatant, which contains the analyte (Iohexol) and the internal standard (this compound), without disturbing the protein pellet. Transfer the supernatant to a clean microcentrifuge tube or a well in a 96-well collection plate.

-

Evaporation and Reconstitution (Optional): Depending on the sensitivity requirements of the assay, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume of the LC mobile phase to concentrate the analyte.

-

LC-MS/MS Analysis: The prepared sample is now ready for injection into the LC-MS/MS system for the quantification of Iohexol.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of an LC-MS/MS method for Iohexol in human serum using a protein precipitation protocol with a deuterated internal standard.

Table 1: Linearity of Iohexol Quantification

| Parameter | Value |

| Linear Range | 7.7 - 2000.0 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Calibration Model | Linear regression with 1/x² weighting |

Table 2: Precision and Accuracy of Iohexol Quantification

| Quality Control Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Low QC | 30 | < 5% | < 8% | 95 - 105% |

| Medium QC | 250 | < 4% | < 7% | 97 - 103% |

| High QC | 1500 | < 3% | < 5% | 98 - 102% |

(Note: The values in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.)

Table 3: Recovery of Iohexol from Serum

| Parameter | Value |

| Extraction Recovery | > 95% |

Mandatory Visualizations

Caption: Experimental workflow for serum protein precipitation and analysis.

Caption: Logical relationship of key components for accurate analysis.

References

- 1. Assessment of Iohexol Serum Clearance by LC-MS/MS with Isotopically Labeled Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Quantification of Iohexol in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantification of Iohexol in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPLC-MS/MS Analysis of Iohexol and Iohexol-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Iohexol and its deuterated internal standard, Iohexol-d5, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Overview

Iohexol is a non-ionic, iodinated contrast agent widely used in medical imaging. Its clearance from the body is a key indicator of glomerular filtration rate (GFR), a critical measure of kidney function.[1][2][3][4] Accurate and sensitive quantification of Iohexol in biological samples, such as plasma and serum, is therefore crucial for clinical diagnostics and research.[1][2][3][4][5][6] This application note details a robust and reproducible UPLC-MS/MS method for this purpose, employing this compound as an internal standard to ensure high accuracy.

UPLC-MS/MS Parameters

The following tables summarize the key parameters for the UPLC-MS/MS analysis of Iohexol and this compound. These parameters have been compiled from various validated methods and should be optimized for specific instrumentation.

Table 1: Mass Spectrometry Parameters

| Parameter | Iohexol | This compound (Internal Standard) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 822.0 | 827.0 |

| Product Ion (m/z) | 803.9 | 808.9 |

| Collision Energy (V) | 22 | Not specified, typically same as analyte |

| Dwell Time (ms) | Optimized for specific instrument | Optimized for specific instrument |

| Capillary Voltage (kV) | 4.0 | 4.0 |

| Vaporizer Temperature (°C) | 350 | 350 |

| Ion Transfer Tube Temp (°C) | 140 | 140 |

Data compiled from a study by van de Merbel et al.[5]

Table 2: Chromatographic Conditions

| Parameter | Value |

| UPLC System | Vanquish UHPLC or equivalent |

| Column | Accucore C18, 2.6 µm, 50 x 2.1 mm |

| Column Temperature (°C) | 40 |

| Mobile Phase A | 1% Formic Acid in Water |

| Mobile Phase B | 1% Formic Acid in Methanol |

| Flow Rate (mL/min) | 1.0 |

| Injection Volume (µL) | 5 |

| Gradient | A linear gradient is typically used. Optimization is required based on the specific system. |

| Total Run Time (min) | Approximately 2.5 - 6.3 minutes[3][7][8] |

Data compiled from a study by van de Merbel et al.[5]

Experimental Protocol

This protocol outlines the steps for sample preparation and analysis.

Materials and Reagents

-

Iohexol reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum)

-

Microcentrifuge tubes

-

Autosampler vials

Standard and Sample Preparation

-

Stock Solutions: Prepare stock solutions of Iohexol and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the Iohexol stock solution with the biological matrix to create a calibration curve. The concentration range should encompass the expected analyte concentrations in the study samples.

-

Internal Standard Spiking: Spike all calibration standards, quality control samples, and unknown samples with the this compound internal standard solution to a final concentration that is consistent across all samples.

-

Protein Precipitation: To 50 µL of each sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.

-

Inject the prepared samples onto the UPLC system.

-

Acquire data using the multiple reaction monitoring (MRM) mode with the transitions specified in Table 1.

-

Process the data using appropriate software to determine the peak area ratios of Iohexol to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Quantify the concentration of Iohexol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for Iohexol analysis.

Caption: Experimental workflow for Iohexol quantification.

Caption: Logical relationship of analytical components.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Iohexol in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for clinical research and drug development applications where accurate measurement of GFR is essential. The provided parameters and protocol can serve as a starting point for method development and validation in various laboratory settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Iohexol in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. Assessment of Iohexol Serum Clearance by LC-MS/MS with Isotopically Labeled Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Iohexol in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Ultraperformance liquid chromatography-tandem mass spectrometry assay for iohexol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. Assessment of Iohexol Serum Clearance by LC-MS/MS with Isotopically Labeled Internal Standard | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Quantification of Iohexol and Iohexol-d5 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Iohexol and its deuterated internal standard, Iohexol-d5, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Iohexol is a non-ionic, iodinated X-ray contrast agent widely used in medical imaging. Its clearance from the body is a key indicator of glomerular filtration rate (GFR), a critical measure of kidney function. Accurate and sensitive quantification of Iohexol in biological samples, such as serum and urine, is crucial for clinical diagnostics and research. LC-MS/MS has emerged as the preferred analytical method for this purpose due to its high selectivity, sensitivity, and robustness, overcoming the limitations of older techniques like HPLC-UV.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is best practice for ensuring the accuracy and precision of the quantification by correcting for matrix effects and variations in sample processing.[3]

This application note details the Multiple Reaction Monitoring (MRM) transitions for Iohexol and its deuterated analog, this compound, along with a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data: MRM Transitions

The selectivity and sensitivity of the LC-MS/MS method are achieved by monitoring specific precursor-to-product ion transitions in MRM mode. The following tables summarize the key quantitative parameters for Iohexol and this compound.

Table 1: MRM Transitions for Iohexol

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| Iohexol | 822.0 | 804.0 | Commonly used transition for quantification.[1] |

| Iohexol | 821.7 | 803.7 | An alternative transition for quantification or confirmation. |

Table 2: MRM Transitions for this compound (Internal Standard)

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| This compound | 827.2 | 809.2 | The precursor ion reflects the addition of five deuterium atoms to the Iohexol molecule. The specific product ion can be determined by direct infusion and fragmentation analysis of the this compound standard. A common practice is to monitor a product ion with a similar fragmentation pathway to the unlabeled compound. |

Note: The exact m/z values for this compound MRM transitions may vary slightly depending on the instrument and source conditions. It is essential to optimize these parameters by infusing the this compound standard into the mass spectrometer.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of Iohexol in serum.

Materials and Reagents

-

Iohexol analytical standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (or ammonium acetate as an alternative)

-

Human serum (or other biological matrix)

Sample Preparation: Protein Precipitation

-

Spiking: Prepare a working solution of the internal standard (this compound) in methanol.

-

Precipitation: To 50 µL of serum sample, add 200 µL of the internal standard working solution (containing this compound) in acetonitrile or methanol.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Dilution (Optional): The supernatant can be further diluted with water if necessary to bring the analyte concentration within the linear range of the calibration curve.

-

Transfer to Autosampler Vials: Transfer the final extract to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-